CDK12 Inhibitory Potency: The 5-Bromo/4-Cyclopropoxy Pairing Yields Sub-100 nM IC50 Comparable to the 5-Chloro Analog and 55-Fold Superior to the 5-Methyl Congener
In the Kinnate Biopharma CDK inhibitor patent US10894788, a series of pyrimidine-2-amine derivatives were evaluated against CDK12 in a customized thiol-free assay. The derivative incorporating the 5-bromo-4-cyclopropoxypyrimidin-2-amine scaffold (Example 20) was compared with three close analogs: a 5-bromo-4-methoxy variant (Example 20, BDBM478980), a 5-chloro-4-cyclopropoxy variant (Example 21, BDBM478981), and a 4-cyclopropoxy-5-methyl variant (Example 16, BDBM478976). The 5-bromo-4-cyclopropoxy analog achieved an IC50 of <100 nM, matching the 5-chloro-4-cyclopropoxy derivative (<100 nM) and the 5-bromo-4-methoxy derivative (100 nM), but outperforming the 5-methyl-4-cyclopropoxy derivative (5,500 nM) by at least 55-fold [1][2].
| Evidence Dimension | CDK12 inhibitory activity (IC50, nM) |
|---|---|
| Target Compound Data | <100 nM (5-bromo-4-cyclopropoxypyrimidin-2-amine derivative, US10894788 Example 20) |
| Comparator Or Baseline | 5-bromo-4-methoxy derivative: 100 nM; 5-chloro-4-cyclopropoxy derivative: <100 nM; 4-cyclopropoxy-5-methyl derivative: 5,500 nM |
| Quantified Difference | ≥55-fold improvement vs 5-methyl; comparable to 5-chloro and 4-methoxy analogs |
| Conditions | CDK12 (human), customized thiol-free kinase assay, 10-point concentration curve, luminescence detection |
Why This Matters
Procurement decisions for kinase inhibitor lead optimization must account for the drastic potency penalty incurred by replacing Br with CH3 at C5, which validates retaining the bromine atom for achieving sub-100 nM target engagement.
- [1] Kanouni T, Arnold LD, Kaldor SW, Murphy EA, Tyhonas J. Inhibitors of cyclin-dependent kinases. US Patent 10,894,788 B2. 2021. Examples 16, 20, 21. View Source
- [2] BindingDB. BDBM478980, BDBM478976, BDBM478981. IC50 values for CDK12. 2021. View Source
